molecular formula C6H12N2S B2524507 (2-Cyclopropylethyl)thiourea CAS No. 1467394-84-8

(2-Cyclopropylethyl)thiourea

Cat. No.: B2524507
CAS No.: 1467394-84-8
M. Wt: 144.24
InChI Key: FQTJELFRPYJFTQ-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are substituted with a cyclopropylethyl group.

Mechanism of Action

Target of Action

Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that (2-Cyclopropylethyl)thiourea may interact with a variety of biological targets.

Mode of Action

It is known that thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This could potentially be a mode of action for this compound, given its structural similarity to thiourea.

Biochemical Pathways

Given the broad range of biological applications of thiourea derivatives , it can be inferred that this compound may impact multiple biochemical pathways.

Pharmacokinetics

It is known that thiourea is practically completely absorbed after oral administration to humans and animals, and is excreted largely unchanged via the kidneys . This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of thyroxine production by thiourea leads to an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid . This could potentially be a result of this compound’s action.

Action Environment

It is known that the thione form of thiourea is more prevalent in aqueous solutions , suggesting that the action of this compound may also be influenced by the aqueous environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Cyclopropylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylethylamine with thiocarbamoyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound as a product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropylethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted thioureas .

Scientific Research Applications

(2-Cyclopropylethyl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiourea: The parent compound, with a simpler structure.

    Cyclohexylthiourea: A derivative with a cyclohexyl group instead of a cyclopropylethyl group.

    Phenylthiourea: A derivative with a phenyl group.

Uniqueness: (2-Cyclopropylethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylethyl group provides steric hindrance and electronic effects that differentiate it from other thiourea derivatives .

Properties

IUPAC Name

2-cyclopropylethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTJELFRPYJFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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